[2-(4-Nitrophenoxy)phenyl]acetic acid [2-(4-Nitrophenoxy)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470220
InChI: InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H11NO5
Molecular Weight: 273.24 g/mol

[2-(4-Nitrophenoxy)phenyl]acetic acid

CAS No.:

Cat. No.: VC13470220

Molecular Formula: C14H11NO5

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Nitrophenoxy)phenyl]acetic acid -

Specification

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
IUPAC Name 2-[2-(4-nitrophenoxy)phenyl]acetic acid
Standard InChI InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17)
Standard InChI Key QUPAVEUNTVUMKB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted at the para position with a nitrophenoxy group (–O–C₆H₄–NO₂) and an acetic acid side chain (–CH₂–COOH) at the ortho position relative to the phenoxy linkage. This arrangement creates a planar structure with electron-withdrawing nitro and electron-donating phenoxy groups, influencing its electronic distribution and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁NO₅
Molecular Weight273.24 g/mol
IUPAC Name2-[4-(4-Nitrophenoxy)phenyl]acetic acid
Canonical SMILESC1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)N+[O-]
Topological Polar Surface Area96.8 Ų

The nitro group at the para position enhances electrophilic substitution reactivity, while the acetic acid moiety enables salt formation and esterification .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

The primary synthesis route involves coupling 4-nitrophenol with 2-bromophenylacetic acid under alkaline conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated phenylacetic acid derivative.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: Dimethylformamide (DMF) or acetone.

  • Temperature: 60–80°C for 12–24 hours.

  • Yield: 60–75% after recrystallization.

Table 2: Synthetic Parameters

ParameterOptimal Condition
SolventDMF
BaseK₂CO₃
Reaction Time18 hours
Purification MethodColumn chromatography (silica gel, ethyl acetate/hexane)

Alternative Pathways

Recent studies explore Ullmann coupling using copper catalysts to attach the nitrophenoxy group to phenylacetic acid precursors. This method reduces side reactions and improves yields to ~80% under milder conditions (50°C, 8 hours) .

Chemical Reactivity and Stability

Functional Group Transformations

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-[4-(4-aminophenoxy)phenyl]acetic acid, a precursor for bioactive derivatives .

  • Esterification: The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via Fischer esterification, forming esters like methyl 2-[4-(4-nitrophenoxy)phenyl]acetate.

Stability Profile

The compound is stable under ambient conditions but degrades under strong UV light due to nitro group photolysis. Storage recommendations include amber glass containers at 4°C.

CompoundActivity (MIC)Target Organism
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide8 μg/mLM. tuberculosis
N-[4-(4-Nitrophenoxy)phenyl]-4-Cl-thiazol-2-amine16 μg/mLHaemonchus contortus

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a scaffold for synthesizing NSAIDs and antimicrobial agents. Its ester derivatives are explored as prodrugs with improved bioavailability.

Material Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity, enhancing thermal stability in epoxy resins .

Challenges and Future Directions

Current limitations include moderate solubility in aqueous media and photodegradation. Future research should focus on:

  • Derivatization: Introducing sulfonate groups to improve water solubility.

  • Formulation Studies: Developing nanoencapsulation techniques to enhance stability.

  • Mechanistic Studies: Elucidating molecular targets in parasitic and bacterial pathways .

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